tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399682
InChI: InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3,(H2,13,15)
SMILES:
Molecular Formula: C11H13BrN4O2
Molecular Weight: 313.15 g/mol

tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC17399682

Molecular Formula: C11H13BrN4O2

Molecular Weight: 313.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate -

Specification

Molecular Formula C11H13BrN4O2
Molecular Weight 313.15 g/mol
IUPAC Name tert-butyl 3-amino-5-bromopyrazolo[3,4-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3,(H2,13,15)
Standard InChI Key PIBCNDOWHPRWTF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)N)Br

Introduction

Synthesis and Manufacturing

Core Scaffold Construction

The synthesis of pyrazolo[3,4-c]pyridine derivatives typically begins with the cyclization of appropriately substituted precursors. For tert-butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate, a multi-step approach is employed:

  • Nitration and Cyclization: Initial steps involve the nitration of pyridine derivatives followed by cyclization with hydrazine derivatives to form the pyrazole ring .

  • Halogenation: Bromine introduction at the 5-position is achieved via electrophilic aromatic substitution or metal-halogen exchange reactions.

  • Amino Group Installation: The 3-amino group is introduced through reduction of nitro intermediates or direct amination strategies.

tert-Butyl Protection

The tert-butyl carboxylate group is incorporated via a protection step using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures stability during subsequent reactions and can be selectively removed under acidic conditions for further functionalization .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationNaNO₂, Ac₂O, DCE, 90°C65–75
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C80–85
Boc ProtectionBoc₂O, DMAP, CH₃CN, rt90–95

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by:

  • Pyrazolo[3,4-c]pyridine Core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7.

  • Substituents:

    • 5-Bromo: Enhances electrophilic reactivity for cross-coupling.

    • 3-Amino: Provides a nucleophilic site for acylations or alkylations.

    • 1-tert-Butyl Carboxylate: Offers steric bulk and hydrolytic stability.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 6.20 (s, 2H, NH₂), 1.55 (s, 9H, t-Bu).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.3 (C=O), 152.1 (C-5), 134.8 (C-3), 80.1 (C(CH₃)₃), 28.4 (CH₃).

Chemical Properties and Reactivity

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. It is stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the tert-butyl ester.

Functionalization Pathways

  • C-5 Bromine Utilization:

    • Suzuki-Miyaura cross-coupling with aryl boronic acids.

    • Buchwald-Hartwig amination to introduce amine groups .

  • C-3 Amino Group Modifications:

    • Acylation with acid chlorides.

    • Reductive alkylation using aldehydes/ketones.

Table 2: Representative Reactions and Outcomes

Reaction TypeReagentsProduct Application
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives for kinase inhibitors
Reductive AminationRCHO, NaBH₃CNSecondary amines for antimicrobial agents

Applications in Drug Discovery and Development

Fragment-Based Drug Design (FBDD)

The compound’s small size (MW < 350) and multiple functionalization vectors align with FBDD principles. Its bromine and amino groups allow sequential modifications to optimize binding affinity and selectivity against target proteins .

Case Study: Kinase Inhibitor Development

Derivatives of tert-butyl 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate have shown promise as kinase inhibitors. For example:

  • CDK2 Inhibition: A derivative exhibited an IC₅₀ of 0.36 µM, comparable to known inhibitors like roscovitine .

  • TRK Inhibition: Structural analogs disrupt tropomyosin receptor kinase signaling, relevant in oncology.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Preliminary studies indicate that brominated pyrazolo[3,4-c]pyridines inhibit proliferation in cancer cell lines (e.g., Km-12 colon cancer) via cell cycle arrest at the G1 phase.

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